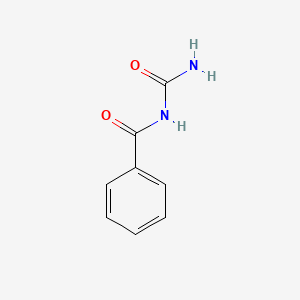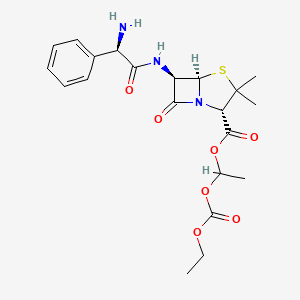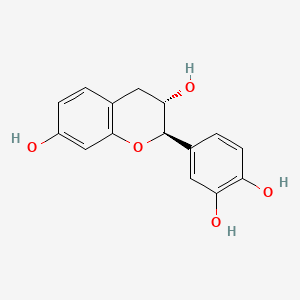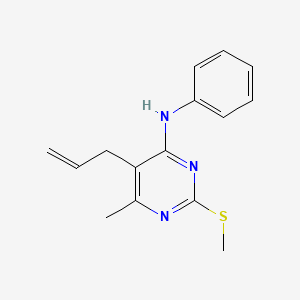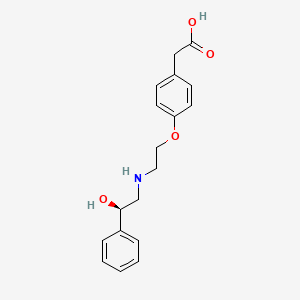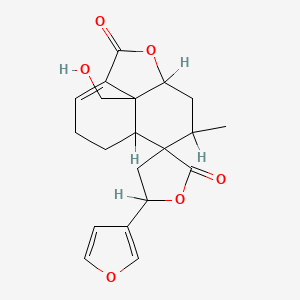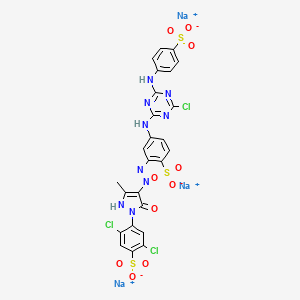
活性黄2
描述
Cibacron Brilliant Yellow 3G-P, also known as Reactive Yellow 2, is a synthetic dye widely used in the textile industry. It is known for its bright yellow color, high water solubility, and effective application techniques. The compound has the empirical formula C25H19Cl3N9NaO10S3 and a molecular weight of 831.02 . It is commonly used for dyeing cotton, wool, silk, and regenerated cellulose fibers due to its excellent fastness properties .
科学研究应用
Cibacron Brilliant Yellow 3G-P has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye degradation and photocatalysis.
Biology: Employed in histological staining and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics.
作用机制
Target of Action
Reactive Yellow 2, also known as Cibacron Brilliant Yellow 3G-P, is a type of reactive dye that primarily targets proteins, especially those with affinities to various nucleotides . The dye has been found to bind from 5 to 60% of the proteins in various crude cell extracts .
Mode of Action
The affinity of Reactive Yellow 2 for proteins may be due to substrate/cofactor similarities as well as hydrophobic and ion exchange properties . Some proteins have been found to require the addition of divalent cations for binding to the dye . Nonionic detergents have been found to encapsulate immobilized dyes in micelles and prevent proteins from binding .
Biochemical Pathways
It is known that the dye can influence the biodegradation process . Laccase and polyphenol oxidase were found to influence the biodegradation process in the dyes .
Pharmacokinetics
It is known that the dye has a high affinity for proteins, which suggests that it may have a significant impact on bioavailability .
Result of Action
The primary result of Reactive Yellow 2’s action is the binding and potential alteration of proteins. This can lead to changes in protein function and potentially influence various biological processes .
Action Environment
The action of Reactive Yellow 2 can be influenced by various environmental factors. For instance, the presence of diverse levels of metal ion mixtures, including Cr +6, Zn +2, Cu +2, Co +2, Cd +2, and Pb +2, has been found to affect the decolorization of Reactive Yellow 2 . Additionally, the dye’s action can be influenced by the presence of nonionic detergents, which can encapsulate the dye and prevent it from binding to proteins .
生化分析
Biochemical Properties
Cibacron Brilliant Yellow 3G-P plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It forms covalent bonds with amino groups in proteins, which can be utilized in labeling and tracking studies. The dye’s interaction with enzymes such as peroxidases and oxidases can be used to visualize enzymatic activity in biochemical assays .
Cellular Effects
Cibacron Brilliant Yellow 3G-P affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the dye has been shown to affect the photosynthesis activity in aquatic ecosystems, which can have downstream effects on cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of Cibacron Brilliant Yellow 3G-P involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. The dye can also induce changes in gene expression by interacting with DNA or RNA molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cibacron Brilliant Yellow 3G-P can change over time. The dye is relatively stable under room temperature conditions, but its stability can be affected by factors such as pH and light exposure. Long-term studies have shown that the dye can degrade over time, which can influence its effectiveness in biochemical assays .
Dosage Effects in Animal Models
The effects of Cibacron Brilliant Yellow 3G-P vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and can be used for labeling and tracking studies. At high doses, it can cause toxic or adverse effects, such as liver and kidney dysfunction .
Metabolic Pathways
Cibacron Brilliant Yellow 3G-P is involved in various metabolic pathways. It interacts with enzymes and cofactors that are involved in the metabolism of xenobiotics. The dye can affect metabolic flux and metabolite levels, which can have downstream effects on cellular function .
Transport and Distribution
Within cells and tissues, Cibacron Brilliant Yellow 3G-P is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the dye’s localization and accumulation within specific cellular compartments .
Subcellular Localization
Cibacron Brilliant Yellow 3G-P is localized within specific subcellular compartments, such as the cytoplasm and organelles. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cibacron Brilliant Yellow 3G-P involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride, followed by coupling with 2-amino-4-chloro-6-methylpyrimidine. The reaction is typically carried out in an aqueous medium under controlled pH and temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Cibacron Brilliant Yellow 3G-P involves large-scale batch or continuous processes. The key steps include diazotization, coupling, and post-treatment processes such as filtration, washing, and drying. The use of advanced reactors and automation ensures consistent quality and efficiency .
化学反应分析
Types of Reactions: Cibacron Brilliant Yellow 3G-P undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the reactive chlorine atoms on the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the dye under alkaline conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Aromatic amines such as aniline derivatives.
Substitution Products: Substituted triazine derivatives.
相似化合物的比较
- Reactive Yellow 15 (Remazol Yellow GR)
- Reactive Orange 16
- Reactive Red 120
- Reactive Black 5
Comparison: Cibacron Brilliant Yellow 3G-P stands out due to its high water solubility, bright color, and effective application techniques. Compared to other reactive dyes, it offers better fastness properties and lower energy consumption during the dyeing process. Its unique chemical structure, with multiple reactive sites, allows for versatile applications in various industries .
属性
CAS 编号 |
50662-99-2 |
|---|---|
分子式 |
C25H15Cl3N9Na3O10S3 |
分子量 |
873.0 g/mol |
IUPAC 名称 |
trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C25H18Cl3N9O10S3.3Na/c1-11-21(22(38)37(36-11)18-9-16(27)20(10-15(18)26)50(45,46)47)35-34-17-8-13(4-7-19(17)49(42,43)44)30-25-32-23(28)31-24(33-25)29-12-2-5-14(6-3-12)48(39,40)41;;;/h2-10,21H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3 |
InChI 键 |
WTPOYMNMKZIOGO-UHFFFAOYSA-K |
SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Key on ui other cas no. |
50662-99-2 |
同义词 |
Cibacron brilliant yellow 3G-P reactive yellow 2 reactive yellow 2 textile dye |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


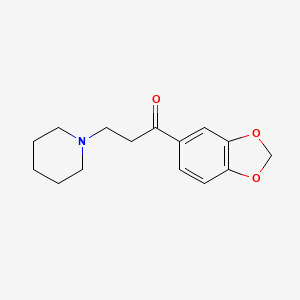
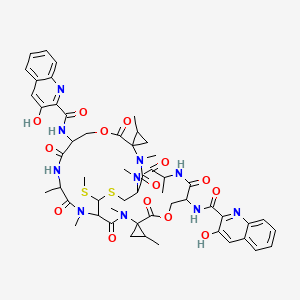
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)
![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)

